Di-tert-butylisobutylsilyl triflate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

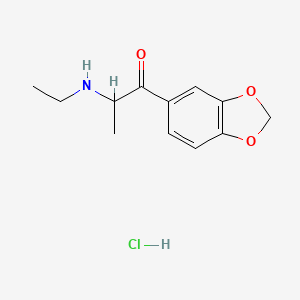

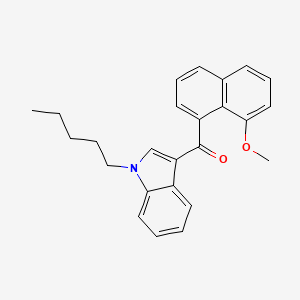

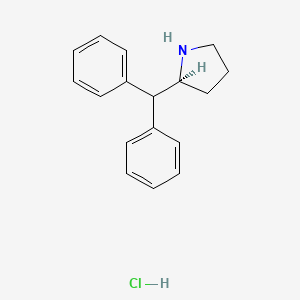

Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C13H27F3O3SSi . It is a liquid at room temperature and is used in various synthetic processes due to its steric bulk and the robustness of its derivatives .

Molecular Structure Analysis

The molecular weight of this compound is 348.50 g/mol . The InChI code for this compound is1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 . Chemical Reactions Analysis

Di-tert-butylsilyl bis(trifluoromethanesulfonate), a related compound, is known to react easily with hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 348.50 g/mol . The compound is sensitive towards moisture .Scientific Research Applications

Protection of Diols : Di-tert-butylsilyl ditriflate is used for the protection of diols. It reacts with different types of diols to provide dialkylsilylene derivatives, which can be deprotected under mild conditions for selective reactions of polyhydroxy compounds (Corey & Hopkins, 1982).

Boc-protected Amines Formation : In a one-pot Curtius rearrangement process, Di-tert-butyl dicarbonate and sodium azide react to form an acyl azide intermediate, which is then converted to tert-butyl carbamate in high yields at low temperatures. This method is compatible with various substrates, including malonate derivatives (Lebel & Leogane, 2005).

Dehydrogenation of Amine- and Phosphane-Borane Adducts : Trialkyl Group 14 triflates combined with amine and pyridine bases can dehydrogenate amine- and phosphane-borane adducts. This process involves initial hydride abstraction by the Lewis acid, followed by deprotonation by the Lewis base (Whittell et al., 2010).

Conversion of Thioglycosides to Glycosyl Triflates : A combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride can activate both armed and disarmed thioglycosides via glycosyl triflates at very low temperatures. The glycosyl triflates can then be converted to glycosides in good yield and selectivity (Crich & Smith, 2001).

Formation of Vinyl Triflates : 2,4-Di-tert-butyl-5,6-dialkylpyrimidines, easily prepared from dialkyl ketones and pivalonitrile in the presence of triflic anhydride, can be used as non-nucleophilic bases for the synthesis of vinyl triflates (Herrera-Fernández et al., 2007).

Synthesis of Diaryl Sulfides : Di-tert-butyl trisulfide and tetrasulfide show notable substrate specificity in reactions with substituted pentafluorobenzenes, leading to the synthesis of diaryl sulfides in the presence of RhH(PPh3)4, dppBz, and tributylsilane (Arisawa et al., 2012).

Deprotection of Acetals and Ketals : Bismuth triflate is highly efficient for the deprotection of acetals and ketals, especially acetals derived from ketones and conjugated aldehydes. This method is attractive for large-scale synthesis due to the highly catalytic nature of bismuth triflate and the use of a relatively nontoxic solvent system (Carrigan et al., 2002).

Catalytic Decarboxylative Etherification and Esterification : Ytterbium triflate is used as a catalyst for the reaction of alcohols with di-tert-butyl dicarbonate, leading to the formation of tert-butyl ethers. This process notably reduces reaction time, achieving up to 92% conversion of alcohols to tert-butyl ethers within an hour (Kaur et al., 2020).

Safety and Hazards

Future Directions

The di-tert-butylisobutylsilyl (BIBS) protecting group offers new possibilities for synthetic processes because of its steric bulk, robustness of its derivatives, and other special properties . It has been used in the synthesis of N-Methylated Cyclic Peptide and in the generation of secondary and tertiary silyl radicals from silylboranes .

Mechanism of Action

Di-tert-butylisobutylsilyl triflate, also known as DI-t-BUTYLISOBUTYLSILYL TRIFLUOROMETHANESULFONATE, is a chemical compound with the molecular weight of 348.5 . This compound plays a significant role in organic synthesis due to its unique properties and interactions.

Target of Action

The primary targets of this compound are hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .

Mode of Action

This compound interacts with its targets by forming a protective layer around them. This protective layer shields the target molecules from unwanted reactions, thereby preserving their integrity during the synthesis process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of complex organic molecules, including oligonucleotides . By protecting certain groups within these molecules, this compound allows for more controlled and precise synthesis processes.

Result of Action

The primary result of this compound’s action is the successful synthesis of complex organic molecules with high precision and control . By protecting specific groups within these molecules, the compound allows for more targeted and efficient synthesis processes.

Action Environment

This compound is sensitive towards moisture and reacts with hydroxylic solvents . Therefore, it is typically used in controlled laboratory environments where these factors can be carefully managed. The compound is also stored at room temperature and in a refrigerator to maintain its stability .

Properties

IUPAC Name |

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVJKCJFUZIETI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3O3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)